Bicyclo[3.2.0]hept-2-ene-6,7-dione

Catalog No.
S16077220
CAS No.
61149-88-0
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]hept-2-ene-6,7-dione

CAS Number

61149-88-0

Product Name

Bicyclo[3.2.0]hept-2-ene-6,7-dione

IUPAC Name

bicyclo[3.2.0]hept-2-ene-6,7-dione

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-5H,3H2

InChI Key

QPPQWRDZGMHZPN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(=O)C2=O

Bicyclo[3.2.0]hept-2-ene-6,7-dione is a bicyclic organic compound characterized by a unique bicyclic structure that includes a double bond and two carbonyl groups. Its molecular formula is C₇H₈O₂, and it features a heptane backbone with a specific arrangement of carbon atoms that forms the bicyclic framework. The compound is notable for its potential reactivity due to the presence of both the double bond and the carbonyl functionalities, which can participate in various

  • Electrophilic Bromination: This reaction involves the addition of bromine across the double bond, leading to brominated derivatives. The stereospecificity of this reaction is attributed to the formation of a bromonium ion intermediate, which favors attack on the exo-face of the bicyclic system .
  • Baeyer-Villiger Oxidation: This reaction transforms ketones into esters or lactones by inserting an oxygen atom into the carbonyl group. Bicyclo[3.2.0]heptan-6-one derivatives have been shown to undergo this transformation effectively, yielding various products depending on substituents .
  • Hydrogenation and Reduction: The compound can be reduced to form alcohols or saturated derivatives through hydrogenation processes, which are valuable for further functionalization .

Research indicates that bicyclo[3.2.0]hept-2-ene-6,7-dione may exhibit biological activity, particularly in anticancer research. Some studies have suggested potential cytotoxic effects against specific cancer cell lines, although comprehensive studies are still needed to confirm these findings and elucidate the underlying mechanisms of action. Additionally, related compounds have shown promise as antitumor agents, indicating that structural modifications could enhance biological efficacy.

Several synthesis methods have been developed for bicyclo[3.2.0]hept-2-ene-6,7-dione:

  • Diels-Alder Cycloaddition: This method involves the reaction of diene and dienophile to form the bicyclic structure, followed by functionalization to introduce carbonyl groups.
  • Stereoselective Reduction: The compound can be synthesized from bicyclic precursors through selective reduction processes that yield specific stereoisomers .
  • Microbial Transformations: Biocatalytic methods using microorganisms have been explored for synthesizing derivatives of bicyclo[3.2.0]heptanones through enzymatic reactions, showcasing an environmentally friendly approach to synthesis .

Bicyclo[3.2.0]hept-2-ene-6,7-dione has potential applications in various fields:

  • Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in anticancer therapies.
  • Synthetic Chemistry: The compound serves as an intermediate in organic synthesis, allowing for the construction of more complex molecules through further functionalization.
  • Material Science: Due to its unique structure, it may find applications in developing novel materials with specific properties.

Interaction studies involving bicyclo[3.2.0]hept-2-ene-6,7-dione focus on its reactivity with biological molecules and other organic compounds:

  • Reactivity with Nucleophiles: The carbonyl groups in bicyclo[3.2.0]hept-2-ene-6,7-dione can react with nucleophiles, leading to the formation of adducts that may exhibit biological activity.
  • Enzyme Interactions: Studies have indicated that derivatives of this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing biological processes .

Bicyclo[3.2.0]hept-2-ene-6,7-dione shares structural similarities with several other compounds but possesses unique features that distinguish it:

Compound NameStructure TypeUnique Features
Bicyclo[3.2.0]heptan-6-oneBicyclic ketoneLacks double bond at position 2; more saturated
3-Oxabicyclo[3.2.0]heptan-6-oneBicyclic etherContains an oxygen atom within the ring structure
Cis-bicyclo[3.2.0]hept-2-enoneBicyclic alkeneDifferent substitution pattern affecting reactivity
Bicyclo[4.4.0]decaneLarger bicyclic systemMore complex structure; different reactivity profile

The uniqueness of bicyclo[3.2.0]hept-2-ene-6,7-dione lies in its combination of a double bond and two carbonyl groups within a compact bicyclic framework, which influences its chemical behavior and potential applications compared to similar compounds.

This comprehensive overview highlights the significance of bicyclo[3.2.0]hept-2-ene-6,7-dione in organic chemistry and its potential roles in various scientific fields while underscoring areas for future research and exploration.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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